Phebalosin

Vue d'ensemble

Description

Phebalosin is a coumarin compound that can be isolated from the plant Polygala paniculata . It is known for its biological activity, although it is highly unstable in aqueous solutions . Coumarins are a vast group of natural compounds found in green plants, and they have various bioactivities and applications .

Méthodes De Préparation

Phebalosin can be isolated and purified from the leaves of Murraya exotica L. using a combination of supercritical fluid extraction with carbon dioxide, solvent extraction, and two-step high-speed countercurrent chromatography . The process involves optimizing pressure, temperature, and the volume of entrainer in supercritical fluid extraction, followed by extraction with 80% methanol/water, and finally purification using high-speed countercurrent chromatography .

Analyse Des Réactions Chimiques

Phebalosin undergoes various chemical reactions, including acetalization. For instance, the acetalization reaction of this compound can be performed in dry acetone with the addition of hydrochloric acid and silica gel as a catalyst . The compound also exhibits properties such as a log octanol-water partition coefficient (Log Kow) of 1.15, a boiling point of 383.71°C, and a melting point of 128.66°C . It is classified under acrylates, epoxides, and vinyl/allyl ethers .

Applications De Recherche Scientifique

Phebalosin has shown promising antifungal activity against the pathogenic fungus Paracoccidioides brasiliensis . It has been tested against four isolates of this fungus and demonstrated significant antifungal properties . Additionally, this compound and its derivatives have been studied for their potential use in treating paracoccidioidomycosis, a fungal infection .

Mécanisme D'action

The mechanism of action of phebalosin involves its antifungal properties. It targets the pathogenic fungus Paracoccidioides brasiliensis, inhibiting its growth and proliferation . The exact molecular targets and pathways involved in this process are still under investigation, but its activity against the fungus suggests it interferes with essential biological processes within the pathogen .

Comparaison Avec Des Composés Similaires

Phebalosin is similar to other coumarin derivatives such as hainanmurpanin and meranzin, which can also be isolated from the leaves of Murraya exotica L . These compounds share similar extraction and purification methods and exhibit comparable biological activities . this compound’s unique structure and specific antifungal properties against Paracoccidioides brasiliensis distinguish it from other coumarin derivatives .

Activité Biologique

Phebalosin is a coumarin derivative primarily isolated from Polygala paniculata and Murraya gleinei. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₅H₁₄O₄

- Molecular Weight : 258.27 g/mol

- CAS Number : 6545-99-9

- Solubility : this compound is noted for its instability in aqueous solutions, which may affect its bioavailability and therapeutic potential .

Biological Activities

This compound exhibits several biological activities that are summarized in the following sections.

1. Anti-Cancer Activity

This compound has shown promise in various cancer cell lines. Studies indicate that it can induce apoptosis (programmed cell death) and inhibit cell proliferation.

-

Case Study : A study assessed the cytotoxic effects of this compound on human cancer cell lines, including HeLa (cervical cancer) and WiDr (colorectal cancer). The results demonstrated significant reductions in cell viability with IC50 values indicating effective cytotoxicity:

These values suggest that this compound is more potent against WiDr cells compared to HeLa cells .

Cell Line IC50 Value (µg/mL) HeLa 8.53 WiDr 2.66

2. Anti-Inflammatory Activity

This compound has been reported to exhibit anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers.

- Research Findings : Studies have shown that this compound can lower levels of nitric oxide (NO) production in macrophages, indicating its potential as an anti-inflammatory agent. The compound's mechanism may involve the suppression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .

3. Antioxidant Activity

This compound is recognized for its antioxidant capabilities, which help in scavenging free radicals and reducing oxidative damage.

- Mechanism : The antioxidant activity of this compound may be attributed to its ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound compared to other known coumarins:

| Compound | Anti-Cancer Activity | Anti-Inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Mahanine | Yes | Moderate | Yes |

| Osthol | Moderate | Yes | Moderate |

This comparison highlights this compound's multifaceted biological activities, positioning it as a compound of interest for further pharmacological studies .

Propriétés

IUPAC Name |

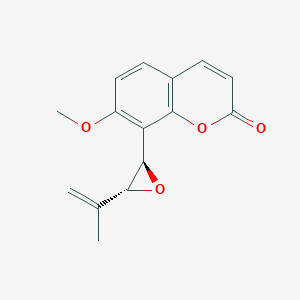

7-methoxy-8-[(2R,3R)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-8(2)13-15(19-13)12-10(17-3)6-4-9-5-7-11(16)18-14(9)12/h4-7,13,15H,1H2,2-3H3/t13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDNHMHONBWCBV-UKRRQHHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1C(O1)C2=C(C=CC3=C2OC(=O)C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1[C@H](O1)C2=C(C=CC3=C2OC(=O)C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215775 | |

| Record name | Phebalosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6545-99-9 | |

| Record name | Phebalosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006545999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phebalosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHEBALOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57637245VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.